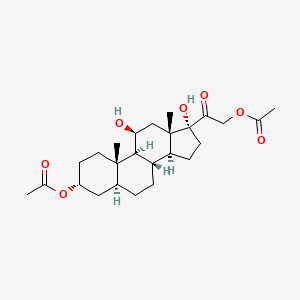
4-(4-methoxyphenyl)-2,6-diphenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-2,6-diphenylphenol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylphenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2,6-diphenylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of anisole (methoxybenzene) with a suitable electrophile to introduce the methoxy group at the para position.
Coupling Reactions: The intermediate is then subjected to coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the phenyl groups.
Final Assembly: The final step involves the formation of the diphenylphenol structure through additional coupling or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenolic hydroxyl group, converting it to a methoxy or alkyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.
科学研究应用
Chemistry
In chemistry, 4-(4-methoxyphenyl)-2,6-diphenylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its phenolic structure. It can serve as a model compound for studying the behavior of phenolic compounds in biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential therapeutic uses.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
相似化合物的比较
Similar Compounds
4-Methoxyphenol: Known for its use in dermatology and as a polymerization inhibitor.
4-Methoxyphenylboronic Acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-Methoxyphenylmethanol: Utilized as a fragrance and flavoring agent.
Uniqueness
4-(4-Methoxyphenyl)-2,6-diphenylphenol stands out due to its complex structure, combining multiple phenyl rings with a methoxy group. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
| 6863-50-9 | |
分子式 |
C25H20O2 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C25H20O2/c1-27-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26)24(17-21)20-10-6-3-7-11-20/h2-17,26H,1H3 |
InChI 键 |
NRVMYAILFDBERQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)

![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)

![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)

![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)






